2-Acetylthiophene
Overview
Description
2-Acetylthiophene is an organosulfur compound with the chemical formula CH₃C(O)C₄H₃S. It is a yellow liquid and is one of the two isomers of acetylthiophene. This compound is of commercial interest due to its role as a precursor to both thiophene-2-carboxylic acid and thiophene-2-acetic acid .
Safety and Hazards
2-Acetylthiophene is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It is also a combustible liquid . Safety measures include avoiding breathing its vapors, using it only in a well-ventilated area, and keeping it away from heat/sparks/open flames/hot surfaces .
Future Directions
There is ongoing research on 2-acetylthiophene, particularly in the field of molecular structure analysis . The study of its microwave spectrum and the determination of its semiexperimental equilibrium structure are examples of this research . There is also interest in understanding the electronic effects transmitted through aromatic rings, as well as how different heteroatoms affect torsional barriers .
Mechanism of Action
Target of Action
2-Acetylthiophene is an organosulfur compound . It is of commercial interest as a precursor to both thiophene-2-carboxylic acid and thiophene-2-acetic acid . .
Mode of Action
It is known that the compound is used as a building block in the synthesis of a novel series of thiazole-bearing thiophene derivatives . These derivatives have shown promising cytotoxic activities against MCF-7 tumor cells .
Biochemical Pathways
This compound is involved in the synthesis of thiazole-bearing thiophene derivatives . These derivatives are synthesized by condensation of acetylthiophene and thiocarbohydrazide with either 2-bromo-1-arylethanone or α-chloro-dicarbonyl compounds . The resulting compounds have shown promising activities against MCF-7 tumor cells .
Pharmacokinetics
A study on thiazole-bearing thiophene derivatives, synthesized using this compound as a building block, has been conducted . The pharmacokinetics of these compounds were studied using SwissADME, a tool for predicting the absorption, distribution, metabolism, and excretion (ADME) of small molecules .
Result of Action
The result of the action of this compound is primarily seen in its role as a precursor in the synthesis of thiazole-bearing thiophene derivatives . These derivatives have shown promising cytotoxic activities against MCF-7 tumor cells .
Biochemical Analysis
Cellular Effects
It has been found that chalcone derivatives of 2-Acetylthiophene have cytotoxic effects on human breast cancer cells
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound under normal conditions .
Metabolic Pathways
It is known that this compound is a precursor to both thiophene-2-carboxylic acid and thiophene-2-acetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetylthiophene can be synthesized through the reaction of thiophene with acetyl chloride in the presence of stannic chloride . Another method involves the reaction of thiophene with acetic anhydride and a catalyst, followed by rectification to obtain the product . This method allows for the recycling of the catalyst, reducing production costs and minimizing waste emissions.
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of thiophene and acetic anhydride with a catalyst. The reaction is carried out in a reaction kettle, and the product is obtained through direct rectification. The remaining substrate in the reactor can be used for subsequent batches, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Acetylthiophene undergoes various types of chemical reactions, including:
Electrophilic Substitution: Thiophene, being a π-excessive heteroaromatic compound, easily reacts with electrophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the thiophene ring.
Condensation Reactions: For example, the Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include electrophiles such as halogens and nitro compounds.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Thiophene-2-carboxylic acid: Formed through oxidation reactions.
Thiophene-2-acetic acid: Another major product formed through various synthetic routes.
Scientific Research Applications
2-Acetylthiophene has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
2-Formylthiophene: Undergoes similar reactions and is used in various synthetic applications.
Uniqueness
2-Acetylthiophene is unique due to its specific structure and reactivity, which make it a valuable precursor for synthesizing thiophene-2-carboxylic acid and thiophene-2-acetic acid. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in both research and industry .
Properties
IUPAC Name |
1-thiophen-2-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS/c1-5(7)6-3-2-4-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJOVVXUZNRJQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058960 | |
Record name | Ethanone, 1-(2-thienyl)- | |
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Molecular Weight |
126.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid with a slightly sweet odor; [Alfa Aesar MSDS], Liquid | |
Record name | 2-Acetylthiophene | |
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Record name | 2-Acetylthiophene | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
213.00 °C. @ 760.00 mm Hg | |
Record name | 2-Acetylthiophene | |
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Solubility |
14 mg/mL at 30 °C | |
Record name | 2-Acetylthiophene | |
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Vapor Pressure |
0.36 [mmHg] | |
Record name | 2-Acetylthiophene | |
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CAS No. |
88-15-3 | |
Record name | 2-Acetylthiophene | |
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Record name | 2-Acetylthiophene | |
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Record name | 2-ACETYLTHIOPHENE | |
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Record name | Ethanone, 1-(2-thienyl)- | |
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Record name | Methyl 2-thienyl ketone | |
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Record name | 2-ACETYLTHIOPHENE | |
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Record name | 2-Acetylthiophene | |
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URL | http://www.hmdb.ca/metabolites/HMDB0033133 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
9 °C | |
Record name | 2-Acetylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033133 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-acetylthiophene?
A1: The molecular formula of this compound is C6H6OS, and its molecular weight is 126.18 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers commonly employ various spectroscopic techniques to characterize this compound, including:
- Infrared (IR) spectroscopy: This method identifies functional groups by analyzing the molecule's vibrational modes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon atoms within the molecule, respectively. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Mass spectrometry (MS): This technique determines the mass-to-charge ratio of ions, providing insights into the molecular weight and fragmentation pattern. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- UV-Visible spectroscopy: This method analyzes the compound's absorption and transmission of light in the UV-Visible region, providing information about electronic transitions and conjugation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: What is the significance of the syn and anti conformers of this compound?
A3: The rotation around the bond connecting the thiophene ring and the acetyl group leads to two different conformations: syn and anti. Research shows that the syn conformer, where the sulfur atom and the carbonyl oxygen are on the same side, is more stable than the anti conformer. []
Q4: What are the common synthetic routes for this compound?
A4: The most common synthetic route for this compound involves the Friedel-Crafts acylation of thiophene with acetic anhydride in the presence of a catalyst. Various catalysts have been explored for this reaction, including:
- HZSM-5 zeolite: This solid-acid catalyst demonstrates good activity and selectivity for this compound synthesis. [, ]
- Hβ zeolite: This catalyst exhibits excellent acetylation activity, enabling high conversion of thiophene and high yield of this compound under mild conditions. []
- Phosphotungstic acid: This catalyst, characterized by its low cost and simple preparation, has also shown promising results for this reaction. [, ]
Q5: How does the choice of catalyst impact the synthesis of this compound?
A5: The catalyst plays a crucial role in the Friedel-Crafts acylation reaction. Different catalysts exhibit varying activity and selectivity, influencing the reaction rate, yield, and formation of by-products. For instance, Hβ zeolite generally shows higher activity than HZSM-5 zeolite, resulting in faster reaction times and higher conversions. [, ]
Q6: What is the significance of the Vilsmeier reaction in the context of this compound?
A6: The Vilsmeier reaction offers a pathway for the selective synthesis of either β-chloro-β-(2-thienyl)acrylic aldehydes or N,N-dimethyl-2-thiophenecarboxamides from 2-acetylthiophenes. This selectivity is primarily governed by the reaction temperature and duration. []
Q7: What types of heterocyclic compounds can be synthesized using this compound as a building block?
A7: this compound serves as a valuable building block for synthesizing a diverse range of heterocyclic compounds. Some notable examples include:
- Spiropyrrolidines: These compounds can be synthesized through a three-component 1,3-dipolar cycloaddition reaction involving this compound, isatin, and sarcosine. []
- Tetrahydrothiopyrans (THTPs): A domino reaction involving benzaldehydes, this compound, and sodium sulfide provides a route to THTP derivatives. This reaction proceeds through a cascade of Aldol, double Michael addition, and another Aldol reaction. []
Q8: What are some potential applications of this compound and its derivatives?
A8: this compound and its derivatives find applications in various fields, including:
- Pharmaceuticals: Some derivatives, like this compound-2-thiazolylhydrazone (CBS-1108), exhibit anti-inflammatory activity by inhibiting both cyclooxygenase and lipoxygenase pathways. []
- Coordination chemistry: this compound and its derivatives, particularly thiosemicarbazones, can act as ligands to form metal complexes. These complexes have potential applications in catalysis, materials science, and medicinal chemistry. [, , , , , , , ]
- Analytical chemistry: Some derivatives, such as this compound-4-phenyl-3-thiosemicarbazone, are utilized as spectrophotometric reagents for determining metal ions like copper(II) in various samples. [, , ]
Q9: Are there any studies exploring the antitumor activity of this compound derivatives?
A9: Yes, recent research has explored the antitumor activity of certain this compound derivatives. For instance, a study investigated the synthesis and cytotoxic activity of a series of pyridine, pyran, and thiazole-containing thiophene derivatives, including some derived from this compound. The study evaluated these compounds against a panel of human cancer cell lines and identified promising candidates with potent antitumor activity. []
Q10: Have any studies investigated the antimicrobial activity of this compound derivatives?
A10: Several studies have investigated the antimicrobial activity of this compound derivatives, particularly those incorporating hydrazone moieties. These compounds have shown promising results against various bacterial and fungal strains, highlighting their potential as antimicrobial agents. [, , ]
Q11: How is computational chemistry used in the study of this compound?
A11: Computational chemistry plays a significant role in understanding the properties and behavior of this compound and its derivatives. Researchers employ various computational techniques, such as:
- Density Functional Theory (DFT): This method helps calculate electronic structures, energies, and other molecular properties, providing insights into reactivity, stability, and spectroscopic characteristics. []
- Molecular docking: This technique simulates the interaction between a ligand, such as a this compound derivative, and a target protein. It helps predict binding affinities and identify potential binding sites. []
Q12: How do structural modifications of this compound influence its activity?
A12: Structural modifications significantly impact the biological and chemical properties of this compound. For example:
- Introduction of electron-withdrawing or electron-donating groups: These modifications on the thiophene ring can alter the electronic properties and reactivity of the molecule, influencing its interactions with biological targets. []
- Formation of Schiff bases: Condensing this compound with amines generates Schiff base derivatives, which often exhibit enhanced biological activity compared to the parent compound. [, ]
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